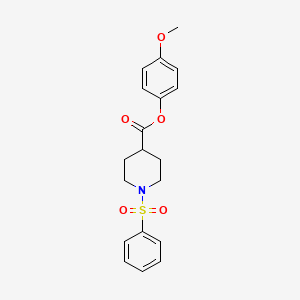![molecular formula C18H21N5O B5043688 (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5043688.png)
(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their incorporation into the diazatricyclic core. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biomolecules, potentially serving as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored, particularly if it exhibits activity against specific biological targets or pathways.
Industry
Industrially, the compound might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
What sets (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one apart is its unique tricyclic structure, which may confer distinct chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide.
Properties
IUPAC Name |
(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-17-18-5-2-8-23(18)16(15-4-7-20-21-15)9-14(18)12-22(17)11-13-3-1-6-19-10-13/h1,3-4,6-7,10,14,16H,2,5,8-9,11-12H2,(H,20,21)/t14-,16-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXENXVNEXCXPLH-ZVZYQTTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23C(CC(N2C1)C4=CC=NN4)CN(C3=O)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]23[C@@H](C[C@H](N2C1)C4=CC=NN4)CN(C3=O)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B5043605.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5043614.png)
![5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide](/img/structure/B5043619.png)

![N-(3-{N-[(1,3-benzodioxol-5-yloxy)acetyl]ethanehydrazonoyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B5043627.png)
![5-Acetyl-2-[(2-{[1,1'-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5043630.png)
![3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B5043635.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B5043643.png)

![2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide](/img/structure/B5043656.png)
![4-methyl-N-(2-phenyl-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5043662.png)

![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5043674.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitroaniline](/img/structure/B5043696.png)
